8-(2-Cyclopentylethyl)theophylline
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Overview
Description
8-(2-Cyclopentylethyl)theophylline is a derivative of theophylline, a well-known methylxanthine compound. Theophylline has been widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilator properties . The addition of a cyclopentylethyl group to theophylline enhances its pharmacological properties, making it a compound of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Cyclopentylethyl)theophylline typically involves the alkylation of theophylline. One common method is the reaction of theophylline with 2-cyclopentylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
8-(2-Cyclopentylethyl)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyclopentylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8-(2-Cyclopentylethyl)theophylline has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the effects of alkylation on theophylline derivatives.
Biology: The compound is investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Research explores its potential as a bronchodilator and its effects on respiratory diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of 8-(2-Cyclopentylethyl)theophylline involves several pathways:
Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) in cells.
Adenosine Receptor Blockade: It blocks adenosine receptors, reducing bronchoconstriction and inflammation.
Histone Deacetylase Activation: The compound may activate histone deacetylase, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Theophylline: The parent compound, used primarily as a bronchodilator.
Caffeine: Another methylxanthine with stimulant properties.
Theobromine: Found in chocolate, with mild stimulant effects.
Uniqueness
8-(2-Cyclopentylethyl)theophylline is unique due to the presence of the cyclopentylethyl group, which enhances its pharmacological properties compared to theophylline. This modification may result in improved efficacy and reduced side effects in therapeutic applications .
Properties
CAS No. |
74039-71-7 |
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Molecular Formula |
C14H20N4O2 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
8-(2-cyclopentylethyl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H20N4O2/c1-17-12-11(13(19)18(2)14(17)20)15-10(16-12)8-7-9-5-3-4-6-9/h9H,3-8H2,1-2H3,(H,15,16) |
InChI Key |
UJPJSYWSTXMOQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCC3CCCC3 |
Origin of Product |
United States |
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